![molecular formula C17H19N3O B585074 4-甲基-2-(1-(2-甲基烯丙基)-1H-苯并[d][1,2,3]三唑-2(3H)-基)苯酚 CAS No. 98809-58-6](/img/structure/B585074.png)

4-甲基-2-(1-(2-甲基烯丙基)-1H-苯并[d][1,2,3]三唑-2(3H)-基)苯酚

描述

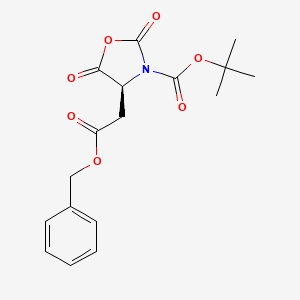

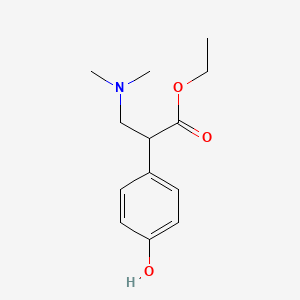

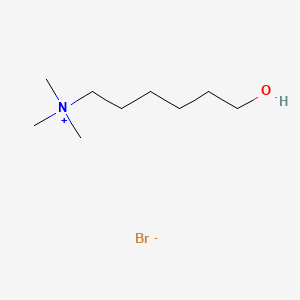

“4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol” is a chemical compound with the molecular formula C17H19N3O . It is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . A large-scale manufacturing process for a similar compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has been developed through an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole .Molecular Structure Analysis

Triazole compounds, including “4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol”, have a five-membered aromatic azole chain. They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .科学研究应用

Ionic Liquids in Organic Synthesis

Ionic liquids, such as those based on 1,2,3-triazolide, have been used in organic synthesis . The compound , being a derivative of 1,2,3-triazole, could potentially be used in similar applications.

Study of Decomposition Properties

The study of decomposition properties of ionic liquids is another area of research . The decomposition of similar compounds could involve the transfer of a methyl cation from the cation to the anion .

Influence on Electronic and Optical Properties

1,2,3-triazole-based complexes have been studied for their influence on electronic and optical properties . As a derivative, the compound could potentially exhibit similar properties.

Synthesis Methods

The compound could be used to study and develop new synthesis methods, given its high regioselectivity and good functional group tolerance .

Therapeutic Applications

1,2,3-triazole derivatives have been studied for their therapeutic applications . The compound could potentially be used in similar research.

Pharmacological Agents

Heterocyclic 1,2,4-triazole scaffolds have been synthesized and evaluated as promising pharmacological agents . The compound, being a derivative of 1,2,3-triazole, could potentially be used in similar applications.

作用机制

Target of Action

The primary targets of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol are enzymes and receptors involved in oxidative stress and inflammation pathways. This compound is known to interact with key proteins such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which play crucial roles in inflammatory responses .

Mode of Action

The compound exerts its effects by binding to the active sites of COX enzymes, inhibiting their activity. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines .

Biochemical Pathways

The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes. This results in diminished inflammatory responses and pain. The modulation of the NF-κB pathway affects various downstream targets, including cytokines like TNF-α and IL-6, which are critical mediators of inflammation .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in reduced production of inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it prevents the activation of inflammatory cells and reduces oxidative stress, contributing to its overall anti-inflammatory and antioxidant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, high temperatures may lead to degradation, while the presence of other drugs or chemicals can result in interactions that alter its pharmacokinetic profile .

未来方向

The development of novel effective antiviral agents is urgently needed, and triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . Therefore, “4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol” and other triazole derivatives may have potential applications in the development of new medicines.

属性

IUPAC Name |

4-methyl-2-[3-(2-methylprop-2-enyl)-1H-benzotriazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-12(2)11-19-15-7-5-4-6-14(15)18-20(19)16-10-13(3)8-9-17(16)21/h4-10,18,21H,1,11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXSBDZDZCJXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N2NC3=CC=CC=C3N2CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585002.png)

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)